molecular formula C16H16N6O3 B2677447 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034371-71-4

3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2677447
CAS RN: 2034371-71-4
M. Wt: 340.343
InChI Key: LUJKXHRJTSVIPT-UHFFFAOYSA-N
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Description

“3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . This compound is offered by Benchchem for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of triazole derivatives involves the treatment of the precursor with sulfuric acid and sodium nitrite, resulting in the elimination of the N-amine and the formation of the new energetic anion . The resulting solution is then evaporated, the precipitate is treated with water, filtered off, and dried .


Molecular Structure Analysis

Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms in their structure . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, compound 1, a potent, selective inhibitor of c-Met, exhibited very high in vitro NADPH-dependent covalent binding to microsomal proteins . This covalent binding to protein was abolished by coincubation with glutathione . These in vitro data suggest that covalent binding and glutathione conjugation proceed via bioactivation to a chemically reactive intermediate .

Mechanism of Action

The mechanism of action of 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide in lab experiments is its potential as a new therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions for research involving 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide. One area of interest is the development of new derivatives with improved biological activity. Another direction is the investigation of the compound's potential as a treatment for infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has been described in the literature. The method involves the reaction of 6-methoxy-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine with 3-(chloromethyl)benzamide in the presence of a base. The resulting compound is then acetylated to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide have been investigated in various scientific studies. This compound has been found to have antitumor activity, with the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-acetamido-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-10(23)18-12-5-3-4-11(8-12)16(24)17-9-14-20-19-13-6-7-15(25-2)21-22(13)14/h3-8H,9H2,1-2H3,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJKXHRJTSVIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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